molecular formula C26H22ClN3O5 B2969795 N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894891-13-5

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2969795
CAS No.: 894891-13-5
M. Wt: 491.93
InChI Key: OZYKWVVZLBMBFR-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide-linked 3-chloro-4-methoxyphenyl moiety. The 1,8-naphthyridine scaffold is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer agents . The molecular formula is inferred as C₂₄H₂₀ClN₃O₅ (based on structural analogs in and ), with a theoretical molecular weight of 477.89 g/mol.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O5/c1-15-7-9-19-25(33)20(24(32)16-5-4-6-18(11-16)34-2)13-30(26(19)28-15)14-23(31)29-17-8-10-22(35-3)21(27)12-17/h4-13H,14H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKWVVZLBMBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)OC)Cl)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the acetamide group and the chloromethoxyphenyl moiety. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,8-naphthyridine core distinguishes it from pyridine () or naphthalene-based analogs ().
  • The 3-methoxybenzoyl group introduces a planar aromatic system absent in adamantyl () or oxadiazole derivatives ().
  • The chloro and methoxy groups on the phenyl ring enhance steric bulk and electron-withdrawing effects compared to fluoro substituents ().

Spectroscopic and Physicochemical Properties

Property Target Compound (Theoretical) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 2-(N-Allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide
IR C=O Stretch (cm⁻¹) ~1670–1690 (amide, naphthyridinone) 1678 (amide) 1675 (amide), 1720 (ester)
HRMS [M+H]⁺ 478.89 (calc.) 313.76 (observed) 386.1397 (observed)
Melting Point N/A 421 K 124.9–125.4°C
Lipophilicity (LogP) ~3.5 (predicted) ~3.1 ~3.8

Notes:

  • The target’s dual methoxy groups may increase LogP compared to non-methoxy analogs (e.g., ).
  • Chloro substituents reduce solubility in aqueous media, as seen in and .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a naphthyridine core with various substituents, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C26H22ClN3O5C_{26}H_{22}ClN_{3}O_{5}, and its IUPAC name is N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide. The compound's structure can be represented as follows:

SMILES Cc1ccc(C(C(C(c(cccc2)c2OC)=O)=CN2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)c2n1\text{SMILES }Cc1ccc(C(C(C(c(cccc2)c2OC)=O)=CN2CC(Nc(cc3)cc(Cl)c3OC)=O)=O)c2n1

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential pharmacological effects, including:

Anticancer Activity

Studies have shown that derivatives of naphthyridine compounds exhibit significant anticancer activity. For instance, certain naphthyridine derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action may involve the inhibition of topoisomerase II and modulation of cell cycle progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Preliminary screening indicated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The structure suggests that the presence of the chloro and methoxy groups may enhance its interaction with bacterial cell membranes or enzymes critical for bacterial survival .

Enzyme Inhibition

Naphthyridine derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This property suggests possible applications in treating neurodegenerative diseases like Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission .

Case Studies and Research Findings

Study Findings Methodology
Mamedova et al. (2020)Reported selective cytotoxicity against MCF-7 with IC50 values as low as 0.21 nM for certain derivatives.Cell viability assays and apoptosis assays were conducted to determine cytotoxic effects.
Docking Studies (2020)Indicated strong binding interactions with target proteins involved in cancer pathways.Molecular docking simulations were performed to explore binding affinities and interactions with amino acids in target proteins.
Antimicrobial Screening (2020)Moderate to strong antibacterial activity against Bacillus subtilis.Disk diffusion method was employed to assess antibacterial efficacy against various strains.

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